Phenylenechlorosilane
Description
Phenylenechlorosilane refers to a class of organosilicon compounds containing phenyl groups and chlorine substituents bonded to a silicon atom. These compounds are critical intermediates in synthesizing silicone polymers, resins, and functional materials due to their reactivity and structural versatility.
Properties
Molecular Formula |
C6H4Cl4Si2 |
|---|---|
Molecular Weight |
274.1 g/mol |
InChI |
InChI=1S/C6H4Cl4Si2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H |
InChI Key |
XRQRIDGVDBTOBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[Si](Cl)Cl)[Si](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylenechlorosilane can be synthesized through the reaction of benzene chloride with silicon tetrachloride. The process involves adding a mixture of benzene chloride and silicon tetrachloride into a reactor, followed by heating the mixture to a temperature range of 510-530°C. This reaction yields phenylenechlorosilane along with other by-products such as diphenyl dichlorosilane .
Industrial Production Methods: In industrial settings, the production of phenylenechlorosilane often involves the use of silicon-copper alloys as catalysts. The reaction between methyl chloride and the silicon-copper alloy produces various chlorosilanes, including phenylenechlorosilane. The process is optimized to maximize yield and purity, often involving fractional distillation techniques to separate and purify the desired product .
Chemical Reactions Analysis
Types of Reactions: Phenylenechlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce silanols and hydrogen chloride.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form hydrosilanes using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Strong nucleophiles such as alkoxides or amines.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Major Products:
Hydrolysis: Silanols and hydrogen chloride.
Substitution: Various substituted silanes depending on the nucleophile used.
Reduction: Hydrosilanes and aluminium chloride.
Scientific Research Applications
Phenylenechlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biological surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical implants due to its biocompatibility.
Mechanism of Action
The mechanism by which phenylenechlorosilane exerts its effects involves the reactivity of the silicon-chlorine bond. This bond is highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or substituted silanes. These reactions are facilitated by the presence of nucleophiles or water molecules, which attack the silicon atom, displacing the chlorine atoms .
Comparison with Similar Compounds
Reactivity and Hydrolysis
- Chlorine Content: The number of chlorine atoms directly influences reactivity. Phenyltrichlorosilane (3 Cl) undergoes rapid hydrolysis, releasing HCl and forming silanols, which condense into siloxane networks. Phenyldichlorosilane (2 Cl) reacts moderately, while phenylchlorosilane (1 Cl) exhibits slower hydrolysis .
- Phenyl Group Impact : The aromatic phenyl group enhances thermal stability compared to alkyl chlorosilanes but reduces electrophilicity due to electron-withdrawing effects .
Research Findings and Data
Structural Analysis
- Phenyltrichlorosilane : Characterized by a trigonal pyramidal geometry at silicon, with Si-Cl bond lengths averaging 2.02 Å. The phenyl group contributes to a planar aromatic ring, stabilizing the molecule .
- Branched Derivatives : Compounds like ((chloromethyl)phenylethyl)methyldichlorosilane exhibit steric hindrance, slowing hydrolysis rates compared to linear analogs .
Thermal Stability
- Phenyl-substituted chlorosilanes degrade at temperatures exceeding 300°C, outperforming methyl- or ethyl-chlorosilanes (<200°C) due to aromatic resonance stabilization .
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